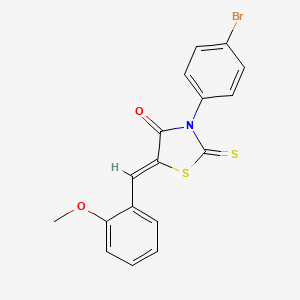

(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine-based thiazolidinone family, characterized by a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold. This structural motif is critical for biological activities such as enzyme inhibition (e.g., tyrosinase, α-amylase) and antioxidant properties . The Z-configuration around the exocyclic double bond (C=CH) is essential for maintaining conformational stability and interaction with biological targets .

Key structural features:

- Position 3: A 4-bromophenyl group, introducing electron-withdrawing effects and steric bulk.

- Position 5: A 2-methoxybenzylidene substituent, providing electron-donating methoxy (–OCH₃) and aromatic π-system interactions.

- Core: A 2-thioxothiazolidin-4-one ring, enabling hydrogen bonding and metal chelation .

Properties

IUPAC Name |

(5Z)-3-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNORTCQWGWJGJZ-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiocarbamate Intermediate Formation

A solution of 4-bromophenylamine reacts with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) to form the corresponding dithiocarbamate. This intermediate is isolated as a yellow precipitate and further treated with bromoacetic acid under reflux conditions to cyclize into the rhodanine core. The reaction is typically conducted in ethyl acetate or ethanol, with yields ranging from 65–85% depending on purification methods.

Mechanistic Insights

The cyclization step proceeds via nucleophilic attack of the dithiocarbamate’s sulfur atom on the electrophilic carbon of bromoacetic acid, followed by intramolecular dehydration to form the five-membered thiazolidinone ring. Acidic conditions (e.g., HCl) are critical for protonating the intermediate and facilitating ring closure.

The introduction of the 2-methoxybenzylidene group at position 5 is achieved through Knoevenagel condensation. This step is pivotal for establishing the (Z)-configuration of the exocyclic double bond.

Classical Acid-Catalyzed Method

A mixture of 3-(4-bromophenyl)-2-thioxothiazolidin-4-one (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) is refluxed in acetic acid with sodium acetate (NaOAc) as a base. The reaction typically requires 5–20 hours, yielding the target compound as a crystalline solid after recrystallization from dichloromethane/methanol.

Reaction Conditions:

Stereochemical Control

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to traditional heating.

Protocol

A mixture of 3-(4-bromophenyl)-2-thioxothiazolidin-4-one (0.2 mmol), 2-methoxybenzaldehyde (0.2 mmol), and piperidine (3 drops) in ethanol is subjected to microwave irradiation at 100°C for 25 minutes. The product precipitates upon cooling and is purified via filtration.

Advantages:

-

Reaction time reduced from hours to minutes.

-

Yield improvement (85–90%) compared to conventional methods.

Green Chemistry Approaches

β-Cyclodextrin-SO₃H Catalysis

A greener methodology employs β-cyclodextrin-SO₃H as a recyclable catalyst in water. The reaction proceeds at 80°C, with the catalyst activating the aldehyde for nucleophilic attack by the rhodanine enolate.

Key Features:

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no data for the exact compound is available, analogous (Z)-configured thiazolidinones exhibit dihedral angles of 5–10° between the benzylidene and thiazolidinone planes, confirming the non-planar geometry.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | AcOH/NaOAc, reflux | 5–20 h | 65–91 | >95 |

| Microwave | EtOH, 100°C | 25 min | 85–90 | >98 |

| Green catalysis | H₂O, 80°C | 3 h | 78 | 92 |

Challenges and Optimization Strategies

Byproduct Formation

Competing E-isomer formation is mitigated by:

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The thioxo group (-S) in the thiazolidinone core undergoes nucleophilic substitution with hydrazine or amines, leading to intermediate formation . For example:

-

Mechanism: Sulfur acts as a leaving group, enabling cyclization with aldehydes to form the benzylidene moiety .

2.2. Intramolecular Cyclization

The synthesis often involves cyclization steps, such as the 5-exo-dig cyclization observed in related thiazolidinones . This step is critical for forming the five-membered ring structure.

2.3. Prototropic Tautomerism

The compound exhibits amino/imino tautomerism, as observed in related thiazolidinones . This equilibrium influences its reactivity in biological systems.

3.1. Lewis Acid Catalysis

-

BF₃·OEt₂: Facilitates Sₙ2-type ring-opening reactions with isothiocyanates, enabling high-yield synthesis of thiazolidinones .

-

Scandium(III) Triflate: Used in asymmetric synthesis to produce enantiopure derivatives with >99% diastereoselectivity .

3.2. Nano-Catalysts

-

CdZr₄(PO₄)₆: Enhances reaction efficiency by activating carbonyl groups, enabling synthesis under ambient conditions with low catalyst loading .

-

CoFe₂O₄@SiO₂/PrNH₂ NPs: Promotes imine formation and subsequent cyclization, with reusability over seven cycles.

4.1. Substituent Effects

-

Electron-Withdrawing Groups (EWGs): Aromatic aldehydes with EWGs (e.g., bromine, chlorine) react faster than those with electron-donating groups (EDGs) .

-

Stereochemistry: The (Z)-configuration is stabilized by conjugation between the benzylidene and thiazolidinone moieties .

4.2. Solvent and Temperature Sensitivity

-

MCRs: Methanol or dichloromethane are preferred solvents, with reflux conditions optimizing yields .

-

Catalyst-Free Reactions: Often require elevated temperatures (e.g., 7 h reflux) .

Biological Activity Correlation

While not directly addressed in the query, related thiazolidinones show:

Scientific Research Applications

Anti-Melanogenic Properties

Research has identified thiazolidinone derivatives as promising anti-melanogenic compounds due to their ability to inhibit tyrosinase, the key enzyme involved in melanin production. (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one analogs have been designed to enhance this inhibitory effect.

Case Study: Tyrosinase Inhibition

A study reported that various thiazolidinone derivatives, including those with substituted benzylidene groups, exhibited significant anti-tyrosinase activity. For instance, one compound showed an IC50 value of 5.0 ± 0.38 μM against mushroom tyrosinase, indicating potent inhibition compared to traditional inhibitors like kojic acid (IC50 = 25.26 ± 1.10 μM) .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Tyrosinase Inhibition |

| Kojic Acid | 25.26 ± 1.10 | Tyrosinase Inhibition |

Antioxidant Activity

In addition to its role in inhibiting melanin production, this compound also demonstrates antioxidant properties. The ability to scavenge free radicals and reduce reactive oxygen species (ROS) contributes to its potential therapeutic effects.

Research Findings

In vitro studies have shown that thiazolidinone derivatives can significantly reduce ROS levels and exhibit strong radical scavenging activities. This antioxidant capability is crucial for mitigating oxidative stress-related skin conditions .

Antimicrobial Activity

Thiazolidinones have been explored for their antimicrobial properties as well. Research indicates that certain derivatives possess promising activity against various strains of bacteria and fungi.

Case Study: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of thiazolidinone derivatives found that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with enhanced antimicrobial effects, suggesting a structure-activity relationship that could guide future drug design .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active | TBD |

| Control Compound | Active | TBD |

Synthesis Techniques

The synthesis of this compound typically involves the Knoevenagel condensation method, which is a widely used reaction in organic synthesis for creating thiazolidinone derivatives .

Synthesis Overview

The general synthetic route includes:

- Reacting appropriate aldehydes with thiazolidinone precursors.

- Utilizing catalysts such as ethylenediamine diacetate for improved yields.

- Characterizing the final products using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., –Br, –Cl) at R₁ enhance electrophilicity, while electron-donating groups (e.g., –OCH₃) at R₂ improve π-π stacking in enzyme binding .

- Synthesis: Most derivatives are synthesized via Knoevenagel condensation, using sodium acetate and glacial acetic acid . The target compound’s moderate yield (44.73%) aligns with steric challenges posed by the 4-bromophenyl group .

Key Observations :

- Antioxidant Activity : Electron-deficient benzylidene rings (e.g., nitro substituents in Ev7) enhance radical scavenging, while methoxy groups balance electron donation and hydrophobicity .

- Tyrosinase Inhibition : The 2-methoxy group in the target compound may mimic kojic acid’s –OH group, enabling competitive binding to copper ions in tyrosinase .

- Antifungal Activity: Linear aliphatic chains (e.g., hexanoic acid in Ev6) reduce activity, whereas aromatic substituents (e.g., phenylacetic acid) improve membrane penetration .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

| Compound ID | LogP | Solubility (µg/mL) | Rf Value |

|---|---|---|---|

| Target Compound | ~3.2* | – | – |

| (Ev5) 2m | 3.5 | Low | 0.77 |

| (Ev14) 3d | 2.8 | Moderate | – |

| (Ev16) Analog 2 | 4.1 | Low | – |

Key Observations :

- Solubility : Methoxy groups marginally improve aqueous solubility compared to halogenated analogues .

Biological Activity

(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent, among other therapeutic applications.

Structural Properties

The compound features a thiazolidin-4-one core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the bromophenyl and methoxybenzylidene substituents enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives, including the compound , exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Cell Cycle Progression : Compounds similar to this compound have demonstrated the ability to arrest cancer cells in specific phases of the cell cycle, particularly the G2/M phase, leading to apoptosis .

- Cytotoxicity Against Cancer Cell Lines : Studies have reported IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.45 | Cell cycle arrest |

| Similar Thiazolidinones | A549 | 0.53 | Apoptosis induction |

| Similar Thiazolidinones | HeLa | 0.52 | Cytotoxicity |

Antioxidant Activity

Thiazolidin-4-one derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is often evaluated using assays like TBARS (Thiobarbituric Acid Reactive Substances) to measure lipid peroxidation .

Anti-inflammatory and Analgesic Effects

Some studies suggest that thiazolidinone derivatives possess anti-inflammatory and analgesic properties, making them potential candidates for treating conditions characterized by inflammation and pain .

Study on Anticancer Properties

A recent study focused on the synthesis and evaluation of various thiazolidinone derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of multiple cancer cell lines while exhibiting low toxicity towards normal cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression. The results indicated strong interactions with proteins associated with cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of a thiazolidinone precursor (e.g., 3-(4-bromophenyl)-2-thioxothiazolidin-4-one) with an aldehyde derivative (e.g., 2-methoxybenzaldehyde) under basic conditions. Key steps include:

- Reaction Setup : Refluxing equimolar amounts of the aldehyde and thiazolidinone in ethanol or methanol with a base (e.g., NaOH or piperidine) for 6–8 hours .

- Isolation : Cooling the mixture, filtering the precipitate, and recrystallizing from a suitable solvent (e.g., ethanol/DMSO).

- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry to improve purity and yield (typically 70–85%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation relies on:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Determines absolute configuration and non-planar geometry (e.g., dihedral angles between aromatic rings) .

- Spectroscopy :

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and thioxo sulfur environments .

- IR : Confirms C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···O, C-H···S) in crystalline states .

Q. What preliminary biological activities have been reported for this compound?

While direct data on This compound is limited, structurally analogous thioxothiazolidinones exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

- Enzyme Inhibition : IC₅₀ values <10 µM against tyrosinase (linked to melanogenesis) and α-glucosidase (diabetes target) .

- Antioxidant Effects : ROS scavenging in B16F10 melanoma cells at 50–100 µM .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Optimizes molecular geometry, calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV), and predicts nonlinear optical (NLO) properties (hyperpolarizability >100 × 10⁻³⁰ esu) .

- Molecular Docking : Identifies binding modes to targets like tyrosinase (active vs. allosteric sites) and hemoglobin subunits (ΔG ~ -8.5 kcal/mol) .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

Q. How do substituents on the benzylidene and aryl groups influence bioactivity?

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance enzyme inhibition (e.g., IC₅₀ = 1.03 µM for 3,4-dimethoxy substitution in tyrosinase assays) by increasing electrophilicity .

- Methoxy Groups : Improve solubility and membrane permeability (logP ~2.5–3.0) while maintaining planar conjugation for π-π stacking .

- Bromophenyl vs. Dichlorophenyl : Bromine’s larger atomic radius may sterically hinder binding but enhance halogen bonding in hydrophobic pockets .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions often arise from:

- Assay Conditions : Variability in cell lines (e.g., IC₅₀ = 8.9 µg/mL in HepG2 vs. 9.2 µg/mL in HTC-116) or substrate concentrations (e.g., L-tyrosine vs. L-DOPA in tyrosinase assays) .

- Solubility Limitations : Poor aqueous solubility (<42 mg/mL in DMSO) may lead to underestimated activity; use of surfactants (e.g., Tween-80) is recommended .

- Stereochemical Purity : Ensure Z-configuration via NOESY NMR or SC-XRD, as E-isomers may lack bioactivity .

Q. What advanced experimental strategies can elucidate structure-activity relationships (SAR)?

- Analog Synthesis : Systematically vary substituents (e.g., 4-Cl → 4-OCH₃) and compare activities .

- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots .

- Proteomics : Identify off-target effects via Western blotting (e.g., suppression of MITF and TRP-1 in melanogenesis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.